molecular formula C6H10N2O B3423678 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 31272-03-4

3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B3423678
CAS RN: 31272-03-4
M. Wt: 126.16 g/mol
InChI Key: UIARRXNAPPSDFS-UHFFFAOYSA-N
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Description

“3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C6H10N2O . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” can be achieved through several methods. One such method involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . Another method involves a four-step, practical, and easily scalable synthesis, which is an important building block of the antidiabetic drug glimepiride .


Molecular Structure Analysis

The molecular structure of “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound has a molecular weight of 126.16 g/mol . The InChIKey of the compound is UIARRXNAPPSDFS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” are diverse. For instance, it can react with nitromethane in the presence of dibenzoyl peroxide and triethylamine in ethanol to produce a nitro derivative .


Physical And Chemical Properties Analysis

“3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound with a molecular weight of 126.16 g/mol . It has a topological polar surface area of 32.7 Ų and a complexity of 162 . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Therapeutic Potential of Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Properties of Pyrazole Scaffold

Pyrazole scaffold has noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

Formation of 4,5-dihydro-1H-imidazol-5-ones

A number of substituted 4,5-dihydro-1H-imidazol-5-ones which contain a highly strained spiro structure belong to selective and non-toxic herbicides . For example, Avapro and Avalide (both contain a spiro structure produced by Bristol-Myers Squibb) are angiotensin II receptor blockers used to treat hypertension .

Synthesis of 1,3,5-Triarylpyrazoline Compounds

1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .

Safety and Hazards

When handling “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, it is advised to avoid long-term or frequent contact with the compound and avoid inhaling its dust or solution . If contact occurs with skin or eyes, it should be immediately washed with plenty of water and medical help should be sought .

Future Directions

The future directions for “3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” could involve its use in the synthesis of antidiabetic drugs . Additionally, due to its diverse chemical reactivity, it could be used in the synthesis of a wide range of other chemical compounds .

properties

IUPAC Name

5-ethyl-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4-6(9)8(2)7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARRXNAPPSDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

CAS RN

31272-03-4
Record name 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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